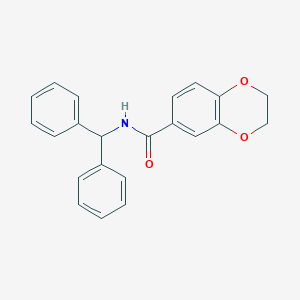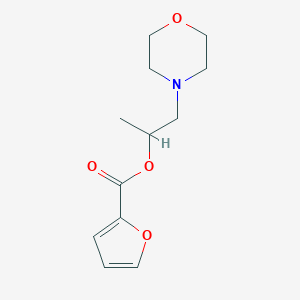
N-benzhydryl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzhydryl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as BDPC, is a chemical compound with potential applications in scientific research. This compound is a member of the benzodioxine family and has a unique molecular structure that makes it an interesting target for scientific study.
作用機序
BDPC acts as a μ-opioid receptor agonist, binding to the receptor and activating downstream signaling pathways. This activation leads to the release of endogenous opioids such as enkephalins and endorphins, which are involved in pain modulation and reward processing.
Biochemical and Physiological Effects:
BDPC has been shown to have potent analgesic effects in animal models. It has also been shown to have rewarding effects, indicating that it may have potential as a drug of abuse. BDPC has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward processing.
実験室実験の利点と制限
One advantage of using BDPC in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it a useful tool for studying the effects of μ-opioid receptor activation on pain, reward, and addiction. However, one limitation of using BDPC is its potential for abuse. Researchers must take precautions to ensure that the compound is handled and stored safely.
将来の方向性
There are several future directions for research on BDPC. One area of interest is its potential as a treatment for pain. BDPC has been shown to have potent analgesic effects in animal models, and further research could explore its potential as a pain medication. Another area of interest is its potential as a tool for studying addiction. BDPC has been shown to have rewarding effects, and further research could explore its potential as a model for addiction. Finally, research could explore the potential of BDPC as a therapeutic target for addiction and other neuropsychiatric disorders.
合成法
The synthesis of BDPC involves the condensation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with benzhydrylamine, followed by the addition of acetic anhydride. The reaction is then heated under reflux, and the resulting product is purified using column chromatography. This method yields a white crystalline powder with a purity of over 99%.
科学的研究の応用
BDPC has potential applications in scientific research as a tool for studying the central nervous system. It has been shown to have a high affinity for the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction. BDPC can be used to study the effects of μ-opioid receptor activation on these processes.
特性
分子式 |
C22H19NO3 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
N-benzhydryl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C22H19NO3/c24-22(18-11-12-19-20(15-18)26-14-13-25-19)23-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,21H,13-14H2,(H,23,24) |
InChIキー |
CKTGOEJYHBKLOF-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)
![1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B295076.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)

![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)




![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)
